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Compound of Interest

Compound Name: Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate

Cat. No.: B7902480

Get Quote

An In-depth Technical Guide to Ethyl 2-(2,3,4-trifluorophenoxy)acetate

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals

in drug development on the synthesis, characterization, and potential applications of ethyl 2-(2,3,4-

trifluorophenoxy)acetate. As a fluorinated aromatic ether, this compound represents a valuable building

block in the design of novel bioactive molecules and advanced materials.

Chemical Identity and Physicochemical Properties
Ethyl 2-(2,3,4-trifluorophenoxy)acetate is a halogenated derivative of phenoxyacetic acid, a class of

compounds with a history in pharmaceuticals and agrochemicals. The introduction of fluorine atoms

onto the phenyl ring is a key structural feature, known to significantly modulate properties such as

metabolic stability, lipophilicity, and binding affinity of molecules.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name ethyl 2-(2,3,4-trifluorophenoxy)acetate

Molecular Formula C₁₀H₉F₃O₃

SMILES String CCOC(=O)COc1c(F)c(F)c(F)cc1

CAS Number Not readily available in public databases.

digraph "Ethyl_2-(2,3,4-trifluorophenoxy)acetate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext];

edge [color="#202124"];
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// Atom nodes

C1 [label="C"];

C2 [label="C"];

O1 [label="O"];

C3 [label="C"];

O2 [label="O"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

F1 [label="F"];

F2 [label="F"];

F3 [label="F"];

H1[label="H"];

H2[label="H"];

H3[label="H"];

H4[label="H"];

H5[label="H"];

H6[label="H"];

H7 [label="H"];

H8 [label="H"];

H9 [label="H"];

// Bonds

C1 -- C2;

C1 -- H1;

C1 -- H2;

C1 -- H3;

C2 -- O1;

C2 -- H4;

C2 -- H5;

O1 -- C3;

C3 -- O2;
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C3 -- C4;

O2 -- C5;

C4 -- H6;

C4 -- H7;

C5 -- C6;

C5 -- C7;

C6 -- F1;

C6 -- C8;

C7 -- C9;

C8 -- F2;

C8 -- C9;

C9 -- F3;

}

Figure 1: Structure of ethyl 2-(2,3,4-trifluorophenoxy)acetate

Table 2: Computed Physicochemical Properties

Property Value Source

Molecular Weight 242.16 g/mol PubChem

XLogP3 2.4 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor Count 3 PubChem

Rotatable Bond Count 4 PubChem

Synthesis: The Williamson Ether Synthesis Approach
The most established and versatile method for the preparation of aryl ethers, including

phenoxyacetates, is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack

of a phenoxide ion on an alkyl halide.[1][2] For the synthesis of ethyl 2-(2,3,4-trifluorophenoxy)acetate,

this translates to the reaction of 2,3,4-trifluorophenol with an ethyl haloacetate, typically ethyl

chloroacetate or ethyl bromoacetate, in the presence of a base.

The choice of a suitable base is crucial to deprotonate the phenolic hydroxyl group, forming the

nucleophilic phenoxide. Due to the increased acidity of fluorinated phenols, a moderately strong base
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such as potassium carbonate is generally sufficient and offers good yields.[3] The reaction is typically

carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the Sₙ2

mechanism.[3]

Start Materials:
- 2,3,4-Trifluorophenol
- Ethyl Chloroacetate

- K₂CO₃

- Acetone

Reaction Mixture:
- Stir at reflux

1. Combine & Heat
Aqueous Work-up:

- Filter solids
- Evaporate acetone

- Extract with ethyl acetate

2. Cool & Quench
Purification:

- Wash organic layer
- Dry over Na₂SO₄

- Evaporate solvent

3. Isolate Crude Product Final Product:
Ethyl 2-(2,3,4-trifluorophenoxy)acetate

4. Purify

Purified Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)Structural Elucidation

Infrared (IR) SpectroscopyFunctional Group ID

Mass Spectrometry (MS)

Molecular Weight
Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate - PMC
[pmc.ncbi.nlm.nih.gov]

3. ETHYL 2,2,2-TRIFLUOROACETATE | CAS 383-63-1 [matrix-fine-chemicals.com]

To cite this document: BenchChem. [SMILES string for ethyl 2-(2,3,4-trifluorophenoxy)acetate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7902480/docs#smiles-string-for-ethyl-2-2-3-4-
trifluorophenoxy-acetate]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/esters/mm383631
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/esters/mm383631
https://www.benchchem.com/product/b7902480/docs?utm_src=pdf-body-img#smiles-string-for-ethyl-2-2-3-4-trifluorophenoxy-acetate
https://www.benchchem.com/product/b7902480?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_2_4_5-trifluorophenyl_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_2_4_5-trifluorophenyl_acetate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186086/
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/esters/mm383631
https://www.benchchem.com/product/b7902480/docs#smiles-string-for-ethyl-2-2-3-4-trifluorophenoxy-acetate
https://www.benchchem.com/product/b7902480/docs#smiles-string-for-ethyl-2-2-3-4-trifluorophenoxy-acetate
https://www.benchchem.com/product/b7902480/docs#smiles-string-for-ethyl-2-2-3-4-trifluorophenoxy-acetate
https://www.benchchem.com/product/b7902480/docs#smiles-string-for-ethyl-2-2-3-4-trifluorophenoxy-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7902480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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